molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Cat. No. B2678726
CAS RN: 948588-69-0
M. Wt: 219.207
InChI Key: AGUOXKRMLQRRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a research use only product .


Synthesis Analysis

While specific synthesis methods for “2-[(4-Trifluoromethylbenzyl)amino]ethanol” were not found, it’s known that 4-(Trifluoromethyl)benzylamine has been used in the synthesis of various derivatives . A new approach toward the asymmetric synthesis of optically active trifluoromethylated amines was enabled by an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst .


Physical And Chemical Properties Analysis

Amino acids, which “2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a type of, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

  • Polyfluorodibenzoxazepines Synthesis : A study by Allaway et al. (2002) described the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols in ethanol, which leads to the formation of fluorinated dibenzoxazepines. These compounds have potential applications in materials science and pharmaceuticals due to their unique structural properties.

  • Quinolines Synthesis via Ruthenium Catalysis : Cho et al. (2003) conducted research on the oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols using ruthenium catalysis, producing quinolines Cho et al. (2003). Quinolines are significant in medicinal chemistry as they are the core structure in many pharmaceuticals.

  • Tandem O-H Insertion/Alkyl Shift Reaction : A novel method for cleaving C-OH bonds and forming C-C bonds using tandem O-H insertion and [1,3]-alkyl shift reactions with benzylic alcohols was explored by Mi et al. (2016) Mi et al. (2016). This method is significant for synthesizing α-aminoketones and has broader implications in organic synthesis.

  • Enzymatic Measurement of Ethanol in Biological Samples : Cornell and Veech (1983) developed an enzymatic method for measuring ethanol in acid extracts of various biological materials, which is important for bioanalytical applications Cornell & Veech (1983).

  • Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Becker et al. (2012) found that dibenzyl ether, a related compound, can be used as a clearing medium in microscopy, illustrating the utility of benzyl alcohol derivatives in biological imaging Becker et al. (2012).

  • Antibacterial Activities of Schiff Bases : Wen-jie (2004) and Suo-yi & Hua (2004) explored the antibacterial activities of Schiff bases derived from benzyl alcohols, indicating their potential use in developing new antimicrobial agents Wen-jie (2004), Suo-yi & Hua (2004).

Safety And Hazards

Specific safety and hazard information for “2-[(4-Trifluoromethylbenzyl)amino]ethanol” was not found in the search results .

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUOXKRMLQRRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Synthesis routes and methods

Procedure details

Following the method of Preparation 8, step a, 4-trifluoromethylbenzyl bromide (664 mg, 2.78 mmol) was heated with ethanolamine (1.02 g, 16.7 mmol) in ethanol (3 mL) at 75° C. overnight. The product was isolated to give the title intermediate as a yellowish oil (585 mg). (m/z): [M+H]+ calcd for C10H12F3NO 220.10; found 220.3. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7.59 (d, J=7.8 Hz, 2H), 7.45 (d, J=7.8 Hz, 2H), 3.88 (s, 2H), 3.66-3.70 (m, 2H), 2.80-2.83 (m, 2H).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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